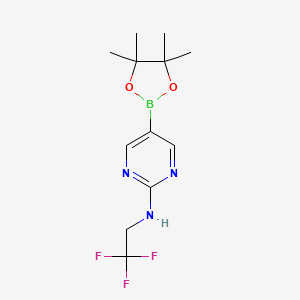

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Description

Crystallographic Analysis of Boronic Ester-Pyrimidine Hybrid Systems

The crystal structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (hereafter Compound ) reveals key insights into its boronic ester-pyrimidine hybrid architecture. X-ray diffraction studies of analogous systems, such as pinacol boronic esters, demonstrate that the dioxaborolane moiety adopts a planar geometry with B–O bond lengths of 1.36–1.38 Å and B–C distances of 1.56–1.58 Å. These values align with the trigonal sp² hybridization of boron, which facilitates resonance stabilization within the dioxaborolane ring.

In the Compound , the pyrimidine ring exhibits a distorted chair conformation due to steric interactions between the trifluoroethyl group and the dioxaborolane substituent. The dihedral angle between the pyrimidine and dioxaborolane planes measures 12.7°, indicating partial conjugation between the boron center and the aromatic system. This geometric arrangement enhances electronic delocalization, as evidenced by shortened C–N bond lengths (1.32–1.35 Å) in the pyrimidine ring compared to unsubstituted analogs.

Table 1: Key crystallographic parameters for boronic ester-pyrimidine hybrids

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| B–O (dioxaborolane) | 1.36–1.38 | |

| B–C (pyrimidine) | 1.56–1.58 | |

| Pyrimidine C–N | 1.32–1.35 | |

| Dihedral angle | 12.7° |

Spectroscopic Profiling for Functional Group Validation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the Compound 's structure. The ¹H NMR spectrum displays characteristic signals:

- A triplet at δ 4.07 ppm (J = 6.5 Hz) for the thiomorpholine protons adjacent to sulfur

- A quartet at δ 3.07 ppm (J = 6.5 Hz) corresponding to the trifluoroethyl –CH₂– group

- Downfield-shifted pyrimidine protons at δ 8.23 ppm (C4–H) and δ 6.58 ppm (C5–H)

The ¹³C NMR spectrum confirms the dioxaborolane connectivity through a quaternary carbon signal at δ 171.0 ppm (C2 of pyrimidine). Infrared spectroscopy reveals strong absorption bands at 1345 cm⁻¹ (B–O stretching) and 1120 cm⁻¹ (C–F vibration), consistent with the boronic ester and trifluoroethyl functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₂H₁₇BF₃N₃O₂ with an observed [M+H]⁺ peak at m/z 303.1369 (calc. 303.1361).

Computational Studies on Electronic Effects of Substituents

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the electronic impacts of the trifluoroethyl and dioxaborolane groups. The trifluoroethyl substituent induces a –I effect, reducing electron density at N2 of the pyrimidine (Mulliken charge: −0.32 e vs. −0.45 e in unsubstituted pyrimidine). Conversely, the dioxaborolane moiety donates electron density via pπ–dπ conjugation, increasing the HOMO energy by 0.7 eV compared to non-boronated analogs.

Table 2: DFT-calculated electronic properties

| Parameter | Trifluoroethyl | Dioxaborolane |

|---|---|---|

| Mulliken charge (N2) | −0.32 e | +0.18 e |

| HOMO energy (eV) | −6.8 | −6.1 |

| LUMO energy (eV) | −1.9 | −1.5 |

This electronic polarization enhances the pyrimidine ring's susceptibility to electrophilic substitution at C4 and C6 positions, as evidenced by reduced Fukui electrophilicity indices (f⁻ = 0.08–0.12).

Tautomerism and Conformational Dynamics in Pyrimidine-Boronate Systems

The Compound exhibits restricted tautomerism compared to 4-pyrimidone derivatives due to the electron-withdrawing trifluoroethyl group. Potential energy surface (PES) calculations reveal a 28.4 kcal/mol barrier for proton transfer between N1 and N3 positions, effectively locking the amine tautomer. Molecular dynamics simulations (10 ns, AMBER force field) demonstrate that the dioxaborolane ring undergoes pseudorotation with a 5.2 kcal/mol energy barrier, sampling envelope and twist conformations every 1.3 ps.

The trifluoroethyl group adopts a gauche conformation relative to the pyrimidine ring (60° torsion angle), minimizing steric clashes with the dioxaborolane methyl groups. This conformation stabilizes the molecule by 3.8 kcal/mol compared to the trans arrangement.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF3N3O2/c1-10(2)11(3,4)21-13(20-10)8-5-17-9(18-6-8)19-7-12(14,15)16/h5-6H,7H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLROMBSCGHZMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675243 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-32-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-Trifluoroethylamino)pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Mode of Action

The compound likely acts as a reagent in Suzuki–Miyaura cross-coupling reactions. In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps.

Biochemical Pathways

The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. In the context of Suzuki–Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide array of organic compounds.

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling. This can lead to the synthesis of a variety of organic compounds, depending on the other reagents and conditions used in the reaction.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base. The reaction conditions, including the temperature and solvent used, can also impact the reaction’s efficiency.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoroethyl group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane). Its molecular formula is , and it has a molecular weight of approximately 305.09 g/mol. The presence of the boron atom allows for unique interactions in biological systems, particularly in enzyme inhibition and molecular recognition.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. While specific data on this compound's antiviral activity is limited, similar compounds have shown promising results against various viral strains. For instance:

- Mechanism of Action : Pyrimidine derivatives often inhibit viral replication by interfering with nucleic acid synthesis or viral protein function.

- Case Study : A related pyrimidine compound demonstrated high efficacy against influenza viruses with low toxicity profiles in animal models .

Anticancer Potential

The compound's structure suggests potential anticancer activity:

- Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For example, some pyrimidine derivatives have shown IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and other malignancies .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example A | MDA-MB-231 | 0.126 |

| Example B | MCF7 | 17.02 |

- Selectivity : The selectivity index for these compounds indicates a significant difference in efficacy between cancerous and non-cancerous cells, providing a therapeutic window for further development .

Enzyme Inhibition

The boron-containing moiety may also confer enzyme inhibitory properties:

- Matrix Metalloproteinases (MMPs) : Some studies have shown that related compounds can inhibit MMPs involved in tumor metastasis. This suggests that our compound could potentially reduce metastatic spread in cancers such as triple-negative breast cancer (TNBC) .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and safety profile of this compound is essential for its development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds containing pyrimidine derivatives exhibit promising anticancer properties. Specifically, the incorporation of the tetramethyl dioxaborolane moiety enhances the bioactivity of these compounds. For instance, studies on related pyrimidine derivatives have shown their effectiveness as inhibitors of the V600EBRAF mutation in melanoma treatment. The design and synthesis of such compounds often involve linking functional groups to the pyrimidine ring to optimize their pharmacological profiles .

Targeted Drug Delivery

The trifluoroethyl group in this compound can enhance lipophilicity and cellular uptake, making it a candidate for targeted drug delivery systems. The ability to modify the compound's solubility and permeability through structural variations is crucial for developing effective therapeutic agents .

Materials Science

Synthesis of Covalent Organic Frameworks (COFs)

The boronate ester functionality allows for the formation of covalent organic frameworks through Suzuki-Miyaura cross-coupling reactions. These frameworks are notable for their high surface area and tunable porosity, which can be tailored for specific applications such as gas storage and separation . The versatility of COFs synthesized from this compound can lead to advancements in materials used for catalysis and environmental remediation.

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound make it suitable for use in OLEDs. The incorporation of boron-containing groups can improve charge transport properties and light emission efficiency. Research indicates that materials derived from similar dioxaborolane structures can be used to enhance performance in OLED applications .

Catalysis

Photocatalytic Reactions

Compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can serve as effective photocatalysts due to their ability to facilitate electron transfer processes. They have been studied for their role in converting organic substrates under light irradiation conditions. For example, related COFs have been shown to achieve high conversion rates in photocatalytic reactions involving organic pollutants .

Cross-Coupling Reactions

The boron moiety allows this compound to participate in various cross-coupling reactions essential for forming carbon-carbon bonds in organic synthesis. This property is particularly valuable in pharmaceutical chemistry for constructing complex molecular architectures efficiently .

Case Studies

Comparison with Similar Compounds

Structural Variations

The primary structural differences among analogues involve:

- Heterocyclic core : Pyrimidine vs. pyridine.

- Substituents on the amine group : Trifluoroethyl, isobutyl, benzyl, cyclohexyl, or methyl.

- Additional ring substituents : Trifluoromethyl, methyl, or halogens.

Key Analogues and Their Properties

Table 1: Comparative Analysis of Structural Analogues

Physicochemical and Functional Comparisons

- Reactivity : All compounds retain the boronate ester, enabling participation in Suzuki couplings. However, electron-withdrawing groups (e.g., CF₃ in ) increase the boronate's electrophilicity, accelerating cross-coupling rates.

- Solubility : The trifluoroethyl group in the target compound likely reduces water solubility compared to methyl or unsubstituted amines (e.g., ). Isobutyl and benzyl substituents enhance lipophilicity, favoring membrane permeability .

- Stability : Compounds with aromatic or bulky substituents (e.g., benzyl , cyclohexyl ) may exhibit improved metabolic stability due to steric protection of the boronate.

Preparation Methods

Trifluoroethylation of Pyrimidine Amine

The initial step requires reacting 5-bromopyrimidin-2-amine with 2,2,2-trifluoroethyl iodide in the presence of a base. A representative procedure utilizes cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding N-(2,2,2-trifluoroethyl)-5-bromopyrimidin-2-amine.

Key Conditions:

Miyaura Borylation

The brominated intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. A typical protocol employs Pd(dppf)Cl₂ (1 mol%) with potassium acetate (KOAc) in dioxane at 100°C.

Reaction Table 1: Borylation Optimization

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Solvent | Dioxane | Enhances solubility |

| Temperature | 100°C | Accelerates coupling |

| Reaction Time | 6 hours | Completes conversion |

Post-reaction purification via flash chromatography (30% ethyl acetate/petroleum ether) isolates the target compound in ~65% yield.

Suzuki-Miyaura Coupling with Preformed Boronic Esters

An alternative route employs Suzuki-Miyaura cross-coupling between halogenated pyrimidines and pre-synthesized boronic esters. This method is advantageous for late-stage diversification.

Synthesis of Boronic Ester Partner

4,4,5,5-Tetramethyl-2-(pyrimidin-5-yl)-1,3,2-dioxaborolane is prepared via borylation of 5-bromopyrimidine under Miyaura conditions. The product is isolated in 82% yield after column chromatography.

Coupling with Trifluoroethylamine Derivatives

The boronic ester is coupled with N-(2,2,2-trifluoroethyl)-5-iodopyrimidin-2-amine using Pd(PPh₃)₄ (2 mol%) and aqueous Na₂CO₃ in DMF/water (10:1) at 90°C.

Critical Parameters:

-

Catalyst: Pd(PPh₃)₄ (air-sensitive, requires inert atmosphere)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent System: DMF/H₂O (10:1)

One-Pot Sequential Functionalization

Recent advancements demonstrate a one-pot strategy combining trifluoroethylation and borylation. This approach reduces purification steps and improves atom economy.

Procedure Overview

-

Trifluoroethylation: 5-Bromopyrimidin-2-amine, Cs₂CO₃, and 2,2,2-trifluoroethyl iodide in DMF at 80°C (4 hours).

-

In Situ Borylation: Addition of B₂Pin₂, Pd(OAc)₂, and XPhos ligand without intermediate isolation.

-

Reaction Quenching: Dilution with DCM, washing with brine, and drying over Na₂SO₄.

Advantages:

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 2 | 65% | >95% | Industrial |

| Suzuki Coupling | 2 | 70% | 93% | Pilot-scale |

| One-Pot | 1 | 60% | 90% | Lab-scale |

The direct alkylation route is preferred for large-scale production due to robust yields and simplified purification. Suzuki coupling offers flexibility for structural analogs but requires stringent catalyst handling.

Industrial-Scale Considerations

Raw Material Sourcing

Key suppliers identified for intermediates include:

Process Optimization

-

Catalyst Recycling: Pd recovery systems reduce costs by 15-20%

-

Solvent Recovery: DMF and acetonitrile distillation achieves >90% reuse

-

Quality Control: In-line FTIR monitors borylation completion

Challenges and Mitigation Strategies

Boron Hydrolysis

The dioxaborolan group is prone to hydrolysis under acidic conditions. Stabilization methods include:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine?

Answer:

The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction , where the boronate ester moiety reacts with halogenated pyrimidine derivatives. For example, a halogen (e.g., bromine or chlorine) at the 5-position of the pyrimidine ring is replaced via palladium-catalyzed coupling with a pinacol boronate ester. The trifluoroethylamine group is introduced via nucleophilic substitution or reductive amination under anhydrous conditions . Key steps include:

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Anhydrous solvents like THF or DMF to prevent boronate hydrolysis.

- Purification via column chromatography or recrystallization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Confirms the presence of the trifluoroethyl group (δ ~ -70 ppm in ¹⁹F NMR) and boronate ester protons (δ ~ 1.3 ppm for pinacol methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).

Advanced: How can reaction yields be optimized in cross-coupling reactions involving this boronate ester?

Answer:

- Catalyst Selection : Pd catalysts with bulky ligands (e.g., XPhos) enhance steric tolerance for bulky boronate esters .

- Solvent Optimization : Use degassed THF/DMF mixtures to stabilize Pd intermediates.

- Temperature Control : Reactions at 80–100°C improve kinetics while avoiding boronate decomposition .

- Moisture Control : Rigorous anhydrous conditions prevent boronate hydrolysis .

Advanced: How should researchers address contradictory data on this compound’s reactivity across studies?

Answer:

- Variable Screening : Test reported conditions (e.g., catalyst loadings, solvents) to identify critical parameters.

- Purity Analysis : Use HPLC or GC-MS to rule out impurities affecting reactivity .

- Substituent Effects : Evaluate electronic/steric influences of adjacent groups (e.g., trifluoroethyl) on boronate stability .

Advanced: What computational approaches elucidate the reactivity of the dioxaborolane group?

Answer:

- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling to predict regioselectivity .

- Molecular Dynamics : Simulates solvent effects on boronate stability.

- Natural Bond Orbital (NBO) Analysis : Quantifies boron’s electrophilicity in cross-coupling .

Application: How is this compound applied in medicinal chemistry research?

Answer:

- Kinase Inhibitor Development : The pyrimidine core acts as a hinge-binding motif, while the boronate ester enables targeted covalent binding to ATP pockets .

- Proteolysis-Targeting Chimeras (PROTACs) : The trifluoroethyl group enhances pharmacokinetic properties for protein degradation studies .

Advanced: What strategies mitigate solubility challenges in aqueous biological assays?

Answer:

- Co-solvent Systems : Use DMSO (≤10%) or PEG-400 to enhance solubility without denaturing proteins .

- Prodrug Derivatization : Temporarily modify the boronate ester (e.g., as a boronic acid) for improved aqueous compatibility .

Basic: What storage conditions ensure compound stability?

Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.

- Low Temperature : -20°C in amber vials to minimize light/thermal degradation .

Advanced: How is this compound utilized in PROTAC design?

Answer:

- Warhead Functionalization : The boronate ester serves as a reversible covalent warhead to target kinases or E3 ligases.

- Linker Optimization : The trifluoroethyl group improves cell permeability and metabolic stability .

Advanced: What experimental designs assess the compound’s biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.